molecular formula C7H6BrN3O B1279715 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 63744-25-2

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Numéro de catalogue: B1279715
Numéro CAS: 63744-25-2
Poids moléculaire: 228.05 g/mol
Clé InChI: NFZLMWYHNQPCDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery

The development of this compound is rooted in the broader historical context of imidazo[1,2-a]pyrazine synthesis, which traces back to the mid-20th century. The first instance of imidazo[1,2-a]pyrazine synthesis was reported in 1957, establishing the foundational methodologies for this class of heterocyclic compounds. Since that initial discovery, three different synthetic approaches have been developed to access these fused ring systems, with each method contributing to the diversification of substitution patterns possible on the imidazo[1,2-a]pyrazine scaffold. The specific synthesis of this compound represents a more recent advancement in this field, utilizing modern bromination techniques and methoxy group incorporation strategies.

The evolution of synthetic methodologies for imidazo[1,2-a]pyrazines has been driven by the recognition of their therapeutic potential, which became apparent through systematic structure-activity relationship studies conducted over several decades. These investigations revealed that specific substitution patterns, such as those found in this compound, could significantly enhance biological activity and selectivity profiles. The compound's development was further accelerated by advances in modern organic synthesis techniques, including improved bromination methods using N-bromosuccinimide as the brominating agent in suitable solvents such as dichloromethane under reflux conditions. The historical progression from basic imidazo[1,2-a]pyrazine synthesis to the sophisticated preparation of multiply-substituted derivatives like this compound reflects the maturation of heterocyclic chemistry as a discipline.

Contemporary synthetic approaches to this compound typically involve the bromination of 8-methoxyimidazo[1,2-a]pyrazine, representing a convergent strategy that allows for efficient access to this specific substitution pattern. The reaction conditions for these transformations have been optimized to achieve high yields and purity, with monitoring typically performed using thin-layer chromatography to determine reaction completion. Purification is generally accomplished through recrystallization or advanced chromatography techniques to isolate the desired compound in pure form, reflecting the sophisticated analytical and preparative capabilities available to modern synthetic chemists.

Position in Heterocyclic Chemistry Classification

This compound occupies a distinctive position within the classification system of heterocyclic organic compounds, specifically belonging to the imidazo[1,2-a]pyrazine family of nitrogen-containing heterocycles. This compound represents a bicyclic system comprising an imidazole ring fused to a pyrazine ring, creating a rigid, planar aromatic structure that exhibits unique electronic properties. The classification of this compound as a heterocyclic organic compound places it within a broader category that encompasses molecules containing atoms other than carbon in their ring structures, with nitrogen atoms being the heteroatoms of particular significance in this case.

From a structural chemistry perspective, the imidazo[1,2-a]pyrazine core is characterized by its electron-deficient nature due to the presence of multiple nitrogen atoms within the fused ring system. This electronic character is further modified by the specific substitution pattern found in this compound, where the bromine atom at the 6-position acts as an electron-withdrawing group while the methoxy group at the 8-position provides electron-donating character. These opposing electronic effects create a unique reactivity profile that distinguishes this compound from other members of the imidazo[1,2-a]pyrazine family and contributes to its utility as a synthetic intermediate.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming fused heterocyclic systems, with the numbering system reflecting the fusion pattern between the imidazole and pyrazine rings. This standardized naming system facilitates clear communication within the scientific community and ensures consistent identification of the compound across different research contexts. The compound's position within heterocyclic chemistry is further defined by its molecular formula C7H6BrN3O and its molecular weight of 228.05 grams per mole, providing quantitative parameters that aid in its characterization and identification.

Property Value Reference
Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS Number 63744-25-2
Classification Heterocyclic Organic Compound
Ring System Bicyclic Fused Imidazo[1,2-a]pyrazine

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its role as a versatile scaffold for drug development and its demonstrated biological activities across multiple therapeutic areas. Recent research has highlighted the broader imidazo[1,2-a]pyrazine family as showing inhibition of severe acute respiratory syndrome coronavirus and severe acute respiratory syndrome coronavirus 2 main protease with excellent activity, demonstrating inhibitory concentration 50 percent values as low as 21 nanomolar. This antiviral activity has positioned compounds within this chemical class as promising candidates for therapeutic development, with this compound serving as an important synthetic intermediate for accessing such bioactive molecules.

The compound's significance extends to its applications in targeting specific protein kinases, as evidenced by research demonstrating that imidazo[1,2-a]pyrazine derivatives exhibit inhibitory activity against insulin-like growth factor-I receptor, phosphoinositide 3-kinase, aurora kinase, and tyrosine kinase EphB4. These diverse kinase targets represent important therapeutic opportunities in oncology, with aurora kinase inhibitors in particular showing promise for cancer treatment. The synthesis and structure-activity relationships of novel, potent imidazo[1,2-a]pyrazine-based aurora kinase inhibitors have been extensively characterized, with specific compounds identified as lead candidates with promising overall profiles.

Furthermore, this compound and related compounds have demonstrated utility as selective negative modulators of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors associated with transmembrane alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor regulatory protein gamma-8. This neurological target represents an important therapeutic opportunity for epilepsy treatment, with research showing that optimized compounds from this chemical class exhibit subnanomolar potency, brain penetration, and robust seizure protection in preclinical models. The development of these compounds involved extensive structure-activity relationship optimization, ultimately yielding brain penetrant leads with favorable pharmacological properties.

Therapeutic Area Target Activity Reference
Antiviral SARS-CoV/SARS-CoV-2 Main Protease IC50 = 21 nM
Oncology Aurora Kinase Potent Inhibition
Neurology AMPAR/TARP γ-8 Subnanomolar Potency
Multiple Various Kinases (IGF-IR, PI3K, EphB4) Inhibitory Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins, where the presence of both the bromine atom and methoxy group allows for specific binding interactions through hydrogen bonding and van der Waals forces. In medicinal chemistry contexts, these molecular interactions enable the compound to serve as either an active pharmaceutical ingredient or as a key intermediate in the synthesis of more complex bioactive molecules. The compound's reactivity profile, enhanced by the electronic effects of its substituents, facilitates various chemical transformations including nucleophilic substitution reactions at the bromine position and potential metabolic modifications at the methoxy group.

Propriétés

IUPAC Name

6-bromo-8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZLMWYHNQPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472888
Record name 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-25-2
Record name 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Conditions:

  • Reactants : 2-amino-5-bromo-3-methoxypyrazine and 2-bromo-1-(3-pyridyl)ethanone.
  • Solvent : 2-propanol or acetonitrile.
  • Temperature : 80–100°C.
  • Catalyst : None required; reaction proceeds via thermal cyclization.
Parameter Value Yield Reference
Reaction Time 12–24 hours 65%
Purification Method Column chromatography -

This method ensures direct incorporation of bromine and methoxy groups during ring formation, minimizing post-synthetic modifications.

Post-Cyclization Functionalization

For pre-formed imidazo[1,2-a]pyrazines, bromination and methoxylation can be performed sequentially.

Bromination at Position 6

Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:

  • Solvent : Dichloromethane or chloroform.
  • Catalyst : Azobisisobutyronitrile (AIBN) for radical initiation.
  • Temperature : 0°C to room temperature.
Bromination Agent Reaction Time Yield
NBS 2–4 hours 72%
Br₂ 1 hour 68%

Methoxylation at Position 8

Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling :

  • Reagents : Sodium methoxide (NaOMe) or copper-catalyzed coupling with methanol.
  • Conditions : 60–100°C in DMF or DMSO.
Method Catalyst Yield
SNAr NaOMe 58%
Ullmann Coupling CuI, 1,10-phen 63%

Multi-Component Condensation

A one-pot, three-component reaction offers atom-efficient synthesis:

  • Aldehyde : 4-methoxybenzaldehyde.
  • Aminopyrazine : 2-amino-5-bromopyrazine.
  • Isocyanide : tert-Butyl isocyanide.

Protocol:

  • Catalyst : Iodine (10 mol%).
  • Solvent : Ethanol, 70°C, 6 hours.
  • Yield : 78% (crude), 65% after purification.

This method enables simultaneous incorporation of bromine and methoxy groups during cycloaddition, bypassing intermediate isolation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example:

  • Reactants : 2-amino-5-bromopyrazine and 2-chloro-1-methoxyethanone.
  • Conditions : 150°C, 200 W, 30 minutes.
  • Yield : 85%.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors optimize efficiency:

  • Residence Time : 10 minutes.
  • Temperature : 120°C.
  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15).
Metric Batch Process Flow Process
Yield 65% 82%
Purity 95% 99%

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High regioselectivity Limited precursor availability
Post-Functionalization Flexibility in substitution Multiple steps, lower yields
Multi-Component Atom economy, one-pot synthesis Requires optimization
Microwave-Assisted Rapid, high yields Specialized equipment needed

Challenges and Optimization

  • Regioselectivity : Competing bromination at positions 3 or 7 can occur; directing groups (e.g., methoxy) mitigate this.
  • Purification : Silica gel chromatography remains standard, but crystallization (e.g., ethyl acetate/hexane) improves scalability.
  • Stability : The methoxy group may undergo demethylation under strongly acidic conditions; neutral pH is maintained during synthesis.

Emerging Techniques

Recent advances include:

  • Photocatalytic C–H activation for direct methoxylation.
  • Enzyme-mediated bromination using haloperoxidases.

These methods promise greener syntheses but require further validation for industrial application.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted imidazo[1,2-a]pyrazine derivative.

Applications De Recherche Scientifique

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine and methoxy substituents may play a role in modulating its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substitution at Position 6

Substituents at position 6 significantly influence biological and physicochemical properties:

Compound Substituent (Position 6) Key Properties/Activities References
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine Br High purity; potential intermediate for drug synthesis
6-Chloroimidazo[1,2-a]pyrazine Cl Reacts with Grignard reagents to form 8-arylated derivatives (e.g., antiviral agents)
6-Ethylimidazo[1,2-a]pyrazine (CAS 1464091-69-7) C₂H₅ Structural analog with potential for kinase inhibition
6-(4-Nitrophenyl)imidazo[1,2-a]pyrazine 4-NO₂-C₆H₄ Fluorescent properties; used in chemosensors

Key Findings :

  • Bromine at position 6 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki reactions) for further functionalization .
  • Chlorine at position 6 enables nucleophilic substitution, as seen in the synthesis of 8-arylated derivatives with antiviral activity .

Substitution at Position 8

The methoxy group at position 8 distinguishes this compound from analogues with other substituents:

Compound Substituent (Position 8) Key Properties/Activities References
This compound OCH₃ Stabilizes the aromatic core; modifies electronic properties
8-Chloroimidazo[1,2-a]pyrazine Cl Intermediate for antibacterial agents (e.g., type IV secretion inhibitors)
8-Piperazinylimidazo[1,2-a]pyrazine Piperazinyl Selective α₂-adrenergic receptor affinity (Ki = 0.3 nM)
8-Methylimidazo[1,2-a]pyrazine CH₃ Lower cytotoxicity compared to brominated derivatives

Key Findings :

  • Methoxy groups enhance solubility and may influence metabolic stability compared to halogens like chlorine .
  • Piperazinyl substitution at position 8 confers high selectivity for α₂-adrenergic receptors, a feature absent in methoxy-substituted analogues .

Dual Substitution at Positions 6 and 8

Compounds with substitutions at both positions 6 and 8 exhibit unique bioactivity profiles:

Compound Substituents Key Properties/Activities References
This compound Br (6), OCH₃ (8) Synthetic intermediate; unexplored in vivo
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine Br (6), CH₃ (8) Major product in bromo-pyridyl substitution; structural analog
6,7-Dibromopyrrolo[1,2-a]pyrazine Br (6,7) Antifungal activity; synthesized via N-bromosuccinimide bromination

Key Findings :

  • Dual bromination (positions 6 and 7) in pyrrolo[1,2-a]pyrazines enhances antifungal activity but reduces fluorescence compared to mono-substituted derivatives .

Core Structure Variations

Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine:
Property Imidazo[1,2-a]pyrazine (6-Bromo-8-methoxy) Imidazo[1,2-a]pyridine (12b)
Fluorescence Emission at ~850 nm (pyrazine ring) Lower emission intensity (pyridine ring)
Anticancer Activity (IC₅₀) Not reported 11–13 µM (HepG2, MCF-7)
Synthetic Accessibility Requires multi-step bromination Easier via Ugi-type reactions

Key Findings :

  • Pyrazine cores (as in this compound) exhibit redshifted fluorescence compared to pyridine analogs, making them superior for bioimaging .
  • Pyridine derivatives like 12b show potent anticancer activity, suggesting that core structure impacts target selectivity .

Activité Biologique

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and various research findings related to its activity.

Structural Characteristics

The compound features a fused imidazole and pyrazine ring system with the following key attributes:

  • Molecular Formula : C₇H₆BrN₃O
  • Molecular Weight : 212.05 g/mol
  • Functional Groups : A bromine atom at the 6-position and a methoxy group at the 8-position.

These structural elements contribute to its unique chemical reactivity and biological profile. The presence of bromine and methoxy groups enhances solubility and may increase interactions with biological targets such as enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with imidazo[1,2-a]pyrazine structures can inhibit bacterial growth, suggesting potential applications in treating infections .
  • Antitumor Activity : The compound has been evaluated for its ability to inhibit cancer cell growth, particularly in erythroleukemic cells. This is attributed to its interaction with specific cellular pathways involved in tumor progression .
  • Anti-inflammatory Effects : It has been noted for its capacity to modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation .

The precise mechanism of action for this compound remains under investigation. However, it is believed that:

  • The bromine substituent may enhance electrophilic reactivity, allowing the compound to interact effectively with nucleophilic sites on biological macromolecules.
  • The methoxy group may influence the compound's lipophilicity and binding affinity to various receptors and enzymes, potentially modulating their activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives. Here are some notable findings:

  • Antioxidant Activity : A series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for antioxidant properties. The presence of bulky substituents was found to enhance activity significantly .
  • Inhibition of Receptor Tyrosine Kinase : Certain derivatives showed promise in inhibiting receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. This suggests that modifications at specific positions can lead to enhanced therapeutic effects against cancer .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the biological efficacy of imidazo[1,2-a]pyrazine derivatives based on their structural features. These models indicate that specific substitutions can significantly impact biological activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

Compound NameSimilarityUnique Features
6-Bromo-8-methylimidazo[1,2-a]pyrazine0.98Methyl group instead of methoxy
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine0.93Two bromines; altered reactivity
6-Bromo-2-methylimidazo[1,2-a]pyrazine0.93Different substitution pattern
3-Bromo-6-methylimidazo[1,2-a]pyrazine0.91Bromination at a different position
3-Bromo-5-methylimidazo[1,2-a]pyrazine0.90Unique methyl and bromination positions

This comparative analysis highlights how variations in substitution can influence both the chemical properties and biological activities of these compounds.

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-8-methoxyimidazo[1,2-a]pyrazine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 6,8-dibromoimidazo[1,2-a]pyrazine with methoxide. For example, reacting the dibromo precursor with sodium methoxide in a polar aprotic solvent (e.g., DMF) under reflux yields the monomethoxy derivative. Key intermediates are characterized via 1^1H NMR: the coupling constant (5.0 Hz) between protons at positions 5 and 7 confirms the regioselective substitution at position 8 . Catalytic dehalogenation (e.g., using Pd/C under H2_2) removes residual bromine, yielding 8-methoxyimidazo[1,2-a]pyrazine .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural validation relies on spectroscopic techniques:

  • NMR : 1^1H NMR reveals distinct signals for the methoxy group (~3.9 ppm) and aromatic protons. Coupling constants (e.g., J=5.0HzJ = 5.0 \, \text{Hz}) confirm regiochemistry .
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., C7_7H6_6BrN3_3O) .
  • IR : Absence of N–H stretches (~3300 cm1^{-1}) rules out unreacted amine precursors .

Q. What solvents and catalysts optimize the substitution reaction at position 8?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methoxide ions. Catalysts like Cu(I) iodide or Pd(PPh3_3)4_4 improve regioselectivity and yield. For example, DMF at 100°C with NaOMe achieves >80% yield of the 8-methoxy derivative .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in electrophilic/nucleophilic substitutions?

Methodological Answer: Electron density calculations predict preferential reactivity:

  • Electrophilic attack : Position 3 (highest electron density) reacts first, followed by position 5 .
  • Nucleophilic substitution : Bromine at position 6 is more labile than position 8 due to steric hindrance from the methoxy group.
    Methodological validation involves competitive reactions with halogens or Grignard reagents, monitored by LC-MS .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-bromo vs. 6-methyl, 8-methoxy vs. 8-morpholino) in standardized assays (e.g., kinase inhibition or antioxidant activity). For example, 8-methoxy derivatives may show reduced cytotoxicity compared to 8-bromo analogs due to lower electrophilicity .
  • Dose-Response Studies : Use IC50_{50} curves to differentiate potency from nonspecific effects .

Q. What advanced techniques characterize photophysical properties of imidazo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Fluorescence Spectroscopy : Measure quantum yield (Φ\Phi) in solvents of varying polarity. Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids (structurally similar) exhibit strong blue fluorescence (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}) due to extended conjugation .
  • Time-Resolved Spectroscopy : Assess excited-state lifetimes to evaluate stability in biological media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.